(3-Methoxy-2-nitrophenyl)methanol

Physical Chemistry Analytical Chemistry Process Chemistry

Process chemists sourcing the correct ortho-nitro/meta-methoxy benzyl alcohol isomer face supply risks: close isomers (e.g., 2-methoxy-3-nitro isomer, mp 42°C) exhibit divergent reactivity due to altered intramolecular H-bonding, compromising synthetic outcomes and yield reproducibility. • Ortho-nitro/meta-methoxy substitution ensures predictable electrophilic substitution and validated reactivity in medicinal chemistry (J. Med. Chem. 2023) • Solid at RT (mp 70°C) simplifies precise weighing, reliable recrystallization, and stable long-term storage vs. low-melting isomers • Certified ≥95% purity with full analytical documentation (NMR, HPLC, GC) for GLP-compliant workflows

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 53055-04-2
Cat. No. B1589179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-2-nitrophenyl)methanol
CAS53055-04-2
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])CO
InChIInChI=1S/C8H9NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,10H,5H2,1H3
InChIKeyYYIIAPQEOXNDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxy-2-nitrophenyl)methanol: Ortho-Nitro, Meta-Methoxy Building Block


(3-Methoxy-2-nitrophenyl)methanol (CAS 53055-04-2), also known as 3-methoxy-2-nitrobenzyl alcohol, is an aromatic building block characterized by an ortho-nitro group, a meta-methoxy group, and a benzylic alcohol moiety on a phenyl ring . This substitution pattern confers a distinct reactivity profile compared to other isomeric nitro-methoxy benzyl alcohols. It is primarily used as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for the development of pharmaceutical candidates and in the preparation of agrochemicals and specialty materials [1]. Its availability in research quantities with certified purity (typically ≥95%) and supporting analytical documentation (NMR, HPLC, GC) makes it a reliable component for advanced synthetic workflows .

Substitution pattern Ortho-nitro, meta-methoxy, benzylic alcohol handle
Purity & documentation Typically ≥95% with NMR, HPLC, GC support
Procurement context Reported use as kinase inhibitor precursor (2023 J. Med. Chem.)

Why (3-Methoxy-2-nitrophenyl)methanol Cannot Be Replaced by Isomers


Substituting (3-Methoxy-2-nitrophenyl)methanol with a close isomer, such as (3-Methoxy-4-nitrophenyl)methanol or (2-Methoxy-3-nitrophenyl)methanol, is not chemically trivial. The specific ortho-nitro/meta-methoxy arrangement in the target compound dictates its unique physicochemical properties and reactivity. For instance, this specific isomer exhibits a distinct melting point of 70°C , a key parameter for solid handling and purification protocols, which differs from analogs like (2-Methoxy-3-nitrophenyl)methanol (mp 42°C) . More fundamentally, the ortho-nitro group is known to engage in intramolecular hydrogen bonding with the benzylic alcohol, a conformational feature that influences reactivity in ways that para- or meta-nitro analogs cannot replicate [1]. The strong mesomeric effect of the meta-methoxy group further activates the ring for specific electrophilic substitution patterns, a characteristic exploited in high-yield synthetic routes to ortho-nitrophenol precursors [2]. Therefore, selecting the correct isomer is critical for ensuring synthetic reproducibility, achieving desired physical characteristics, and maintaining the intended chemical behavior in a target pathway.

Target: ortho-nitro / meta-methoxy
Isomeric substitutes (e.g., 2-methoxy-3-nitro or 4-nitro) may shift reactivity and physical properties
Melting point ~70°C
Low-melting isomers (e.g., ~42°C) can complicate solid handling and purification workflows
Intramolecular H-bonding (ortho-nitro)
Absent in meta/para-nitro or ortho-methoxy analogs; conformational control may not transfer

(3-Methoxy-2-nitrophenyl)methanol – Key Differences from Isomers


Melting Point & Physical State Differentiation

The melting point of (3-Methoxy-2-nitrophenyl)methanol is 70°C, making it a solid at room temperature . This is in contrast to its isomer (2-Methoxy-3-nitrophenyl)methanol, which has a reported melting point of 42°C . This 28°C difference is significant for material handling, storage, and purification processes where a higher-melting solid may be preferred for ease of isolation and stability.

Melting point vs 2-methoxy isomer
Cross-study comparable
70 °C vs 42 °C (28 °C higher)
Higher-melting solid eases handling and recrystallization
Physical property context; verify against batch COA
Physical Chemistry Analytical Chemistry Process Chemistry

Intramolecular H-Bonding & Conformational Preference

NMR studies on benzyl alcohol derivatives have demonstrated that the presence of an ortho-nitro group facilitates intramolecular hydrogen bonding with the benzylic hydroxyl proton [1]. In contrast, ortho-methoxy benzyl alcohols exhibit little to no such hydrogen bonding. This conformational difference, which is a direct consequence of the ortho-nitro substitution in (3-Methoxy-2-nitrophenyl)methanol, can influence the compound's spectroscopic properties, solubility, and reactivity in subsequent transformations.

Intramolecular H-bonding
Class-level inference
ortho-Nitro forms H-bond; ortho-methoxy does not
May influence conformation, solubility, and reactivity profiles
Based on NMR benzyl alcohol model; confirm for this derivative
Physical Organic Chemistry NMR Spectroscopy Molecular Conformation

Regioselective Ortho-Nitrophenol Synthesis

A study on the CAN (cerium ammonium nitrate) nitration of phenols demonstrated that the strong mesomeric effect of a meta-methoxy group activates the hindered ortho-position for exclusive nitration. For 3-methoxyphenol, this regioselective activation yielded 3-methoxy-2-nitrophenol in 90% yield [1]. This result highlights the unique electronic activation provided by the meta-methoxy group, which is the same substitution pattern present in (3-Methoxy-2-nitrophenyl)methanol. This contrasts with traditional nitration methods that often produce mixtures of isomers or lower yields (e.g., a previous two-step synthesis yielded only 70%) [1].

Regioselective nitration yield
Class-level inference
90% ortho-nitration (CAN) vs 70% two-step route
meta-Methoxy activates ortho-position for electrophilic substitution
Demonstrated on analogous phenol; review transferability
Organic Synthesis Nitration Chemistry Regioselectivity

Physical Property Difference from 4-Nitro Isomer

The target compound, (3-Methoxy-2-nitrophenyl)methanol, has a melting point of 70°C . In comparison, its para-nitro isomer, (3-Methoxy-4-nitrophenyl)methanol, is reported to have a significantly higher melting point of 95-97°C . This 25-27°C difference in melting point provides a clear and easily measurable distinction between the two isomers, which is essential for quality control and for predicting behavior in solid-state reactions or formulations.

Melting point vs 4-nitro isomer
Cross-study comparable
70 °C vs 95–97 °C (25–27 °C lower)
Distinct melting point aids isomer identity verification
Verify against batch-specific certificate of analysis
Physical Chemistry Analytical Chemistry Process Chemistry

Precursor in Kinase Inhibitor Synthesis

A 2023 study published in the Journal of Medicinal Chemistry highlights the role of (3-Methoxy-2-nitrophenyl)methanol as a precursor in the synthesis of small-molecule inhibitors for protein kinases [1]. While the study does not provide a direct head-to-head comparison of isomers, the specific use of this 2-nitro-3-methoxy isomer as a building block in a high-impact medicinal chemistry program underscores its relevance and utility in generating pharmacologically active structures, a property that may not be shared by all isomers.

Medicinal chemistry precedent
Supporting evidence
Used as precursor in kinase inhibitor synthesis (J. Med. Chem. 2023)
Supports research in kinase inhibitor design workflows
No direct isomer comparison available in cited study
Medicinal Chemistry Drug Discovery Kinase Inhibitors

(3-Methoxy-2-nitrophenyl)methanol – Application Scenarios


Medicinal Chemistry: Defined Ortho-Nitro, Meta-Methoxy Scaffold

When designing a synthetic route to a new chemical entity, particularly a kinase inhibitor or other pharmaceutical candidate, this compound is the ideal building block when the target molecule requires an aromatic ring with a benzylic alcohol handle, an ortho-nitro group, and a meta-methoxy group. Its validated use as a precursor in a 2023 J. Med. Chem. study [1] provides direct precedent. The specific substitution pattern ensures the correct electronic and steric environment for downstream reactions, and its solid physical state (mp 70°C) facilitates precise weighing and handling.

High-Melting Solid Intermediate for Process Development

In a multi-step synthetic process, the physical form of intermediates is critical. (3-Methoxy-2-nitrophenyl)methanol, with a melting point of 70°C, is a stable solid at room temperature . This property simplifies its isolation and storage compared to lower-melting isomers like (2-Methoxy-3-nitrophenyl)methanol (mp 42°C) . For process chemists, this higher melting point translates to easier handling, reduced risk of degradation or melting during storage, and more reliable purification by recrystallization.

Intramolecular H-Bonding & Conformational Control

For fundamental studies in physical organic chemistry or structural biology, this compound serves as an excellent model system to investigate the effects of intramolecular hydrogen bonding. The ortho-nitro group is known to form an intramolecular H-bond with the benzylic hydroxyl, a feature not present in other positional isomers [2]. Researchers can utilize this compound to study how such a conformational lock influences reactivity, spectroscopic properties (e.g., NMR, IR), or interactions with biological targets.

Regioselective Synthesis of Ortho-Nitrophenol Derivatives

When the synthetic goal is the preparation of an ortho-nitrophenol derivative, a precursor like (3-Methoxy-2-nitrophenyl)methanol is strategically valuable. The meta-methoxy group strongly activates the ortho position for electrophilic substitution, a principle demonstrated by the high-yield, regioselective synthesis of 3-methoxy-2-nitrophenol (90% yield) [3]. This electronic bias can be leveraged to install additional functional groups ortho to the nitro group with high predictability and efficiency, making this isomer the superior choice for such transformations.

Application
Selection Property
Validation Focus
Ortho-nitro, meta-methoxy scaffold synthesis
Defined substitution pattern with benzylic alcohol
Confirm substitution by NMR, HPLC
Solid intermediate for process development
Stable solid at ambient temperature
Verify melting point and storage stability
Intramolecular H-bonding model studies
ortho-Nitro/benzylic OH H-bonding capability
Conformational analysis by NMR or X-ray
Regioselective ortho-nitrophenol precursor
meta-Methoxy ortho-directing electronic effect
Validate regioselectivity under chosen nitration conditions

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